2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone
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Overview
Description
2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone is a complex organic compound with a unique structure that includes a cyclohexylphenyl group, a butenyl chain, and a hydroxy-isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for its use in organic semiconductors and other advanced materials due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclohexylphenyl)propionic acid: Known for its anti-inflammatory properties.
2,6-Di(4-cyclohexylphenyl)anthracene: Used in organic semiconductors for its high thermal stability.
Uniqueness
2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone stands out due to its unique combination of a cyclohexylphenyl group and a hydroxy-isoindolinone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H27NO2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-[(E)-3-(4-cyclohexylphenyl)but-2-enyl]-3-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C24H27NO2/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)15-16-25-23(26)21-9-5-6-10-22(21)24(25)27/h5-6,9-15,19,23,26H,2-4,7-8,16H2,1H3/b17-15+ |
InChI Key |
WOKJJVMFTIXPCZ-BMRADRMJSA-N |
Isomeric SMILES |
C/C(=C\CN1C(C2=CC=CC=C2C1=O)O)/C3=CC=C(C=C3)C4CCCCC4 |
Canonical SMILES |
CC(=CCN1C(C2=CC=CC=C2C1=O)O)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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